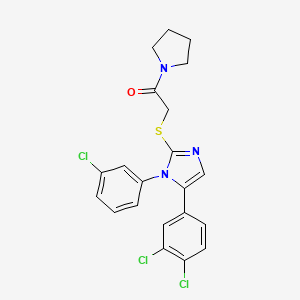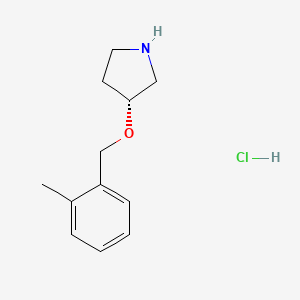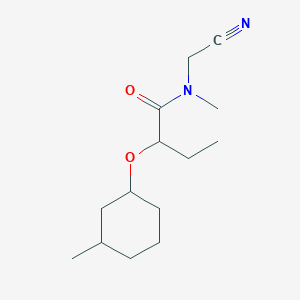
N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metal-Free Oxidative Arylmethylation
A novel metal-free oxidative 1,2-arylmethylation process for assembling 2,2-disubstituted-N-arylbutanamides showcases the utility of N-(arylsulfonyl)acrylamides in creating complex molecules. This method leverages organic peroxides to form two new C-C bonds via methylation, 1,4-aryl migration, and desulfonylation, highlighting the chemical's role in synthesizing compounds with quaternary carbon centers (Tan, Song, Hu, & Li, 2016).
Synthesis of Martinellic Acid Core
The chemical facilitates a one-step synthesis of the tricyclic core of martinellic acid from 2-(cyanomethyl)-3-oxo-N-arylbutanamides, demonstrating its significance in efficient and straightforward synthetic pathways. This process involves a SnCl4.5H2O-mediated mechanism, emphasizing the chemical's potential in synthesizing complex natural products (Zhang, Zhang, Yan, & Liu, 2007).
Gas-Phase Reactions Analysis
The compound plays a role in understanding the gas-phase reactions of β-caryophyllene with ozone. Identifying the main reaction products helps elucidate oxidation mechanisms in atmospheric chemistry, contributing to our understanding of environmental processes (Calogirou, Kotzias, & Kettrup, 1997).
Selective Inclusion Studies
Research on TETROL clathrates reveals the selective inclusion of methylcyclohexanones, such as those derivable from the chemical , in their energetically unfavorable axial methyl conformations. This study provides insights into host-guest chemistry and the energetics of molecular interactions (Barton, Caira, Hosten, Mccleland, & Weitz, 2015).
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-13(14(17)16(3)9-8-15)18-12-7-5-6-11(2)10-12/h11-13H,4-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGOTJOEQZQQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC#N)OC1CCCC(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


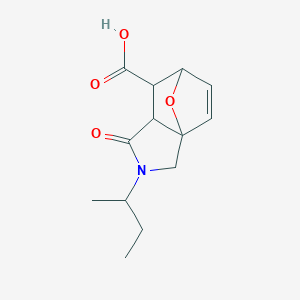
![(4-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2412174.png)

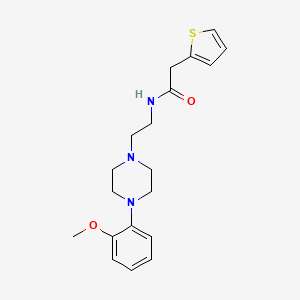
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)
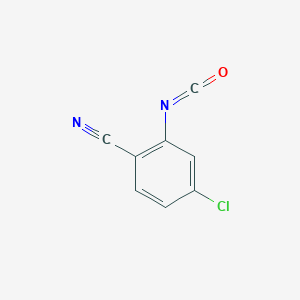

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)
![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)
